Spin polarization assisted facile C–H activation by an S = 1 iron(iv)–bisimido complex: a comprehensive spectroscopic and theoretical investigation†
Chemical Science Pub Date: 2023-02-15 DOI: 10.1039/D2SC06273A
Abstract
High valent iron terminal imido species (FeNR) have been shown to be key reactive intermediates in C–H functionalization. However, the detailed structure–reactivity relationship in Fe
NR species derived from studies of structurally well-characterized high-valent Fe
NR complexes are still scarce, and the impact of imido N-substituents (electron-donating vs. electron-withdrawing) on their electronic structures and reactivities has not been thoroughly explored. In this study, we report spectroscopic and computational studies on a rare S = 1 iron(IV)–bisimido complex featuring trifluoromethyl groups on the imido N-substituents, [(IPr)Fe(NC(CF3)2Ph)2] (2), and two closely related S = 0 congeners bearing alkyl and aryl substituents, [(IPr)Fe(NC(CMe3)2Ph)2] (3) and [(IPr)Fe(NDipp)2] (1), respectively. Compared with 1 and 3, 2 exhibits a decreased Fe
NR bond covalency due to the electron-withdrawing and the steric effect of the N-substituents, which further leads to a pseudo doubly degenerate ground electronic structure and spin polarization induced β spin density on the imido nitrogens. This unique electronic structure, which differs from those of the well-studied Fe(IV)–oxido complexes and many previously reported Fe(IV)–imido complexes, provides both kinetic and thermodynamic advantages for facile C–H activation, compared to the S = 0 counterparts.
![Graphical abstract: Spin polarization assisted facile C–H activation by an S = 1 iron(iv)–bisimido complex: a comprehensive spectroscopic and theoretical investigation](http://scimg.chem960.com/usr/1/D2SC06273A.jpg)
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Journal Name:Chemical Science
Research Products
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CAS no.: 10383-90-1
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CAS no.: 14770-51-5